5-(3-Carboxyphenyl)-2-cyanophenol, 95%
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Overview
Description
5-(3-Carboxyphenyl)-2-cyanophenol, 95% (CPCP) is an organic compound with a wide range of applications in the scientific research and laboratory setting. It is a white, odorless, crystalline solid that is soluble in water and organic solvents. CPCP is a versatile compound that has been used in numerous studies, including those related to the synthesis of new compounds, the study of biochemical and physiological effects, and the development of new therapeutic agents.
Scientific Research Applications
5-(3-Carboxyphenyl)-2-cyanophenol, 95% has been used in numerous scientific research applications, including the synthesis of new compounds, the study of biochemical and physiological effects, and the development of new therapeutic agents. In the synthesis of new compounds, 5-(3-Carboxyphenyl)-2-cyanophenol, 95% has been used to synthesize a variety of compounds, including polymers, dyes, and pharmaceuticals. In the study of biochemical and physiological effects, 5-(3-Carboxyphenyl)-2-cyanophenol, 95% has been used to study the effects of various drugs and compounds on biological systems. In the development of new therapeutic agents, 5-(3-Carboxyphenyl)-2-cyanophenol, 95% has been used to develop new drugs and compounds that can be used to treat various diseases and conditions.
Mechanism of Action
5-(3-Carboxyphenyl)-2-cyanophenol, 95% is believed to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins. Prostaglandins are important signaling molecules that are involved in a variety of physiological processes. By inhibiting the enzyme cyclooxygenase, 5-(3-Carboxyphenyl)-2-cyanophenol, 95% can reduce the production of prostaglandins and, in turn, alter the physiological processes in which they are involved.
Biochemical and Physiological Effects
5-(3-Carboxyphenyl)-2-cyanophenol, 95% has been found to have a variety of biochemical and physiological effects. In studies of animal models, 5-(3-Carboxyphenyl)-2-cyanophenol, 95% has been found to reduce inflammation and pain, as well as reduce the production of prostaglandins. It has also been found to reduce the production of nitric oxide, which can lead to a reduction in blood pressure. In addition, 5-(3-Carboxyphenyl)-2-cyanophenol, 95% has been found to have anti-cancer effects, as well as anti-bacterial and anti-fungal effects.
Advantages and Limitations for Lab Experiments
5-(3-Carboxyphenyl)-2-cyanophenol, 95% has several advantages and limitations when used in laboratory experiments. One of the main advantages of 5-(3-Carboxyphenyl)-2-cyanophenol, 95% is its low toxicity, which makes it a safe compound to use in laboratory experiments. In addition, 5-(3-Carboxyphenyl)-2-cyanophenol, 95% is relatively inexpensive and can be easily synthesized, which makes it a cost-effective option for laboratory experiments. However, 5-(3-Carboxyphenyl)-2-cyanophenol, 95% does have some limitations, such as its low solubility in water and its instability in the presence of light and heat.
Future Directions
There are a number of potential future directions for the use of 5-(3-Carboxyphenyl)-2-cyanophenol, 95% in scientific research and laboratory experiments. One potential direction is the use of 5-(3-Carboxyphenyl)-2-cyanophenol, 95% in the development of new therapeutic agents. 5-(3-Carboxyphenyl)-2-cyanophenol, 95% has been found to have anti-cancer, anti-bacterial, and anti-fungal effects, and further research could lead to the development of new drugs and compounds that can be used to treat various diseases and conditions. Another potential direction is the use of 5-(3-Carboxyphenyl)-2-cyanophenol, 95% in the synthesis of new compounds. 5-(3-Carboxyphenyl)-2-cyanophenol, 95% has been used to synthesize a variety of compounds, and further research could lead to the development of new compounds with unique properties. Finally, 5-(3-Carboxyphenyl)-2-cyanophenol, 95% could be used in the study of biochemical and physiological effects. 5-(3-Carboxyphenyl)-2-cyanophenol, 95% has been used to study the effects of various drugs and compounds on biological systems, and further research could lead to a better understanding of how these drugs and compounds interact with biological systems.
Synthesis Methods
5-(3-Carboxyphenyl)-2-cyanophenol, 95% can be synthesized using a variety of methods, including the reaction of a compound containing an aldehyde and a compound containing a nitrile. The aldehyde is reacted with the nitrile in the presence of a base, such as sodium hydroxide, to form an imine intermediate. The imine intermediate is then oxidized with a reagent, such as potassium permanganate, to form the desired 5-(3-Carboxyphenyl)-2-cyanophenol, 95%. The reaction is typically carried out at room temperature, and the reaction time can range from several minutes to several hours, depending on the reagents used.
properties
IUPAC Name |
3-(4-cyano-3-hydroxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c15-8-12-5-4-10(7-13(12)16)9-2-1-3-11(6-9)14(17)18/h1-7,16H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWNBRQOVANIIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684759 |
Source
|
Record name | 4'-Cyano-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10684759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1262003-35-9 |
Source
|
Record name | 4'-Cyano-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10684759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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